molecular formula C14H16N2O4 B15189819 3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester CAS No. 10312-35-3

3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester

Cat. No.: B15189819
CAS No.: 10312-35-3
M. Wt: 276.29 g/mol
InChI Key: FYMQTQCYVPNEGQ-UHFFFAOYSA-N
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Description

3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a butanoic acid moiety and an ethyl ester group. The presence of the 1,4-dihydro-2,4-dioxo configuration adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid with an appropriate aldehyde to form the quinazoline core. This is followed by the introduction of the butanoic acid moiety through a series of esterification and reduction reactions. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro forms.

    Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[g]quinazoline-3(2H)-acetic acid, 1,4-dihydro-2,4-dioxo-
  • 5,6-Dihydro-5-oxoindolo[1,2-a]quinazoline-7-acetic acid
  • (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid

Uniqueness

3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the butanoic acid moiety and the ethyl ester group differentiates it from other quinazoline derivatives, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

10312-35-3

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate

InChI

InChI=1S/C14H16N2O4/c1-2-20-12(17)8-5-9-16-13(18)10-6-3-4-7-11(10)15-14(16)19/h3-4,6-7H,2,5,8-9H2,1H3,(H,15,19)

InChI Key

FYMQTQCYVPNEGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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